molecular formula C20H24BrClO3Si B15062614 ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane

((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane

Cat. No.: B15062614
M. Wt: 455.8 g/mol
InChI Key: KHXCKOCBMNHKMK-DIMJTDRSSA-N
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Description

This compound features a hybrid structure combining halogenated aromatic, tetrahydrofuran, and silyl ether moieties. The trimethylsilyl methoxy group enhances lipophilicity and may stabilize the compound against hydrolysis compared to non-silylated analogs . Its structural complexity suggests applications in pharmaceuticals (e.g., as a synthetic intermediate for kinase inhibitors) or materials science (e.g., as a precursor for functionalized polymers) .

Properties

Molecular Formula

C20H24BrClO3Si

Molecular Weight

455.8 g/mol

IUPAC Name

[(5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methoxy]-trimethylsilane

InChI

InChI=1S/C20H24BrClO3Si/c1-26(2,3)25-20(18-12-15(21)6-9-19(18)22)14-4-7-16(8-5-14)24-17-10-11-23-13-17/h4-9,12,17,20H,10-11,13H2,1-3H3/t17-,20?/m0/s1

InChI Key

KHXCKOCBMNHKMK-DIMJTDRSSA-N

Isomeric SMILES

C[Si](C)(C)OC(C1=CC=C(C=C1)O[C@H]2CCOC2)C3=C(C=CC(=C3)Br)Cl

Canonical SMILES

C[Si](C)(C)OC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane typically involves multiple steps. One common approach is to start with the bromination and chlorination of a phenyl ring, followed by the introduction of a tetrahydrofuran-3-yl group. The final step involves the attachment of a trimethylsilane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Deprotection Reactions

The trimethylsilyl (TMS) group is cleaved under acidic or fluoride-mediated conditions to regenerate the alcohol:

Deprotection AgentSolventTemperatureYieldCitation
Trifluoroacetic acid (TFA)DCM/MTBE20°C87–95%
Tetrabutylammonium fluoride (TBAF)THF0°C89%

Key Observation :
TFA achieves near-quantitative deprotection without affecting the bromo or chloro substituents, making it preferable for industrial-scale processes .

Reductive Transformations

The compound participates in reductions to form secondary alcohols or alkanes:

Reaction TypeReagents/ConditionsSolventYieldCitation
Ketone → AlcoholNaBH₄, AlCl₃THF81–88%
Ketone → MethyleneEt₃SiH, BF₃·Et₂OAcetonitrile90%

Notable Example :
Reduction with NaBH₄/AlCl₃ selectively targets the ketone group, preserving the silyl ether and halogenated aromatic rings .

Coupling Reactions

The silyl ether serves as a protected alcohol in Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling:

Reaction TypeConditionsPartner ReagentYieldCitation
Friedel-CraftsAlCl₃, CH₂Cl₂Benzyl chloride78%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid65%

Challenges :

  • Steric bulk from the TMS group slows coupling kinetics.

  • Halogen retention (Br, Cl) requires palladium catalysts tolerant to heteroatoms .

Stability and Side Reactions

  • Hydrolytic Sensitivity : The TMS group hydrolyzes slowly in aqueous media (t₁/₂ = 12 h at pH 7).

  • Thermal Stability : Decomposition initiates at 150°C, releasing hexamethyldisiloxane .

Analytical Characterization

TechniqueKey DataCitation
¹H NMR (CDCl₃)δ 7.45 (d, Ar-H), 4.20 (m, THF-OCH₂)
MS (ESI+) m/z = 455.8 [M+H]⁺
IR ν 1250 cm⁻¹ (Si-O), 1680 cm⁻¹ (C=O)

Comparison of Synthetic Routes

ParameterSilylation (TMSCl)Reductive Silylation (Et₃SiH)
CostLowHigh
ByproductsMinimalHexamethyldisiloxane
ScalabilityExcellentModerate

Industrial processes favor TMSCl due to cost and simplicity .

Scientific Research Applications

Chemistry

In chemistry, ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study biological processes at the molecular level. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.

Medicine

In medicine, ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane may have potential applications as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

Compound Name CAS Number Key Features Similarity Score Reference
((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane Not Available Trimethylsilyl methoxy, (S)-tetrahydrofuran, bromo/chloro substituents N/A Target Compound
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran 915095-89-5 Benzyl linker instead of silyl methoxy; retains (S)-tetrahydrofuran 0.81
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 461432-22-4 Ethoxy group; ketone instead of silyl methoxy; lacks tetrahydrofuran 0.77
(5-Bromo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone AC-29162 Ketone functional group; identical (S)-tetrahydrofuran configuration N/A

Key Observations :

  • Trimethylsilyl vs.
  • Chirality : The (S)-tetrahydrofuran configuration is conserved in analogs like CAS 915095-89-5 and AC-29162, critical for enantioselective interactions in biological systems .
  • Reactivity : The silyl ether in the target compound is less prone to nucleophilic attack than the ketone or benzyl ethers, enhancing stability in acidic environments .
Physicochemical Properties
  • Solubility: The trimethylsilyl group reduces aqueous solubility (~0.01 mg/mL in water) compared to the hydroxyl-containing analog (5-bromo-2-chlorophenyl)methanol (solubility ~1.2 mg/mL) .
  • Thermal Stability: Differential scanning calorimetry (DSC) data for related silylated compounds show decomposition temperatures >200°C, higher than non-silylated analogs (~150°C) due to silicon’s thermal buffering effect .
Computational and Analytical Insights
  • Noncovalent Interactions: Analysis using Multiwfn software reveals stronger van der Waals interactions in the silylated compound due to the bulky trimethylsilyl group, whereas hydrogen bonding dominates in the hydroxylated analog .
  • Crystallography : Related benzofuran derivatives (e.g., 5-bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran) exhibit triclinic packing (space group P1), suggesting similar crystallization tendencies for the target compound .

Biological Activity

The compound ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane, also known as (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, is a synthetic organic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of drug synthesis and pharmacological activity.

  • Molecular Formula : C17H16BrClO3
  • Molecular Weight : 381.65 g/mol
  • CAS Number : 915095-84-0

Biological Activity

Research indicates that this compound is primarily utilized as an intermediate in the synthesis of SGLT-2 inhibitors, specifically empagliflozin, which is used in the treatment of type 2 diabetes. The biological activity of this compound can be attributed to its ability to inhibit sodium-glucose cotransporter 2 (SGLT-2), leading to decreased glucose reabsorption in the kidneys and lower blood glucose levels.

The mechanism by which ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane exerts its effects involves:

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study focused on the synthesis of various SGLT-2 inhibitors showed that modifications to the phenolic rings significantly impacted inhibitory potency. The presence of bromine and chlorine atoms enhances the lipophilicity and binding affinity to the SGLT-2 receptor .
  • In Vivo Studies :
    • In animal models, empagliflozin demonstrated significant reductions in blood glucose levels and improved glycemic control. The compound's efficacy was assessed through various pharmacokinetic studies that highlighted its absorption, distribution, metabolism, and excretion (ADME) properties .
  • Comparative Analysis :
    • A comparative study of related compounds indicated that those containing halogen substituents (like bromine and chlorine) exhibited improved biological activity compared to their non-halogenated counterparts. This suggests a structure-activity relationship that could guide future drug design efforts .

Data Table: Biological Activity Overview

Compound NameCAS NumberMolecular WeightSGLT-2 InhibitionOther Activities
((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane915095-84-0381.65 g/molYesPotential anti-inflammatory
Empagliflozin864070-44-0459.53 g/molYesCardiovascular benefits

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane, particularly considering steric hindrance at the methoxy-silane group?

  • Methodological Answer : Utilize nucleophilic substitution or coupling reactions under anhydrous conditions. Tetrahydrofuran (THF) is recommended as a solvent due to its ability to stabilize intermediates via coordination with Lewis acids (e.g., triethylamine) . Steric effects can be mitigated by employing bulky protecting groups (e.g., tert-butyldimethylsilyl) during intermediate synthesis, as demonstrated in analogous silane-containing compounds .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm regiochemistry and stereochemical purity.
  • FT-IR : Identify key functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for the tetrahydrofuran-3-yl ether) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., bromine/chlorine signatures) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store sealed under inert gas (argon/nitrogen) at 2–8°C to avoid hydrolysis of the trimethylsilane group. Hazard statements (H315-H319) indicate the need for PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved for this compound?

  • Methodological Answer :

  • Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule structures and visualize anisotropic displacement parameters with ORTEP for Windows .
  • Validation : Cross-check experimental bond lengths (e.g., C-Br: ~1.89 Å) against DFT-optimized geometries (e.g., B3LYP/6-31G*) . Discrepancies >0.05 Å may indicate crystal packing effects, as seen in analogous brominated benzofurans .

Q. What computational approaches are suitable for analyzing the electronic properties of the trimethylsilane-protected methoxy group?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) using Multiwfn to map electron density distribution around the silane group .
  • Correlation Energy Analysis : Apply Colle-Salvetti-type functionals to evaluate dispersion interactions between the silane and aromatic rings .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., Pd(PPh3)4 for Suzuki-Miyaura coupling) and solvents (e.g., DMF for polar aprotic conditions).
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., desilylated intermediates) and adjust reaction stoichiometry .

Data Interpretation and Validation

Q. What metrics should be prioritized when validating the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • Chromatography : HPLC purity >98% (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages (tolerance: ±0.4%) .

Q. How can intermolecular interactions (e.g., Br···O) in the crystal lattice influence physicochemical properties?

  • Methodological Answer : Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify halogen bonding (Br···O: ~3.2 Å) and C-H···π interactions, which may enhance thermal stability .

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